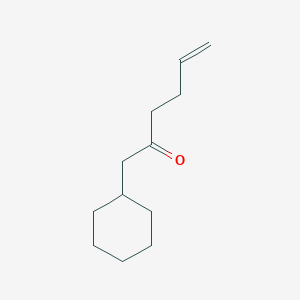
1-Cyclohexyl-5-hexen-2-one
Vue d'ensemble
Description
1-Cyclohexyl-5-hexen-2-one is an organic compound that belongs to the class of ketones It is characterized by a cyclohexylmethyl group attached to a 3-butenyl ketone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-5-hexen-2-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with methyllithium in anhydrous 1,2-dimethoxyethane. The reaction mixture is heated to reflux, and the resulting lithium cyclohexanecarboxylate is further reacted with methyllithium to yield the desired ketone .
Industrial Production Methods
Industrial production of cyclohexylmethyl 3-butenyl ketone typically involves the oxidation of cyclohexane or alkylcyclohexane, hydrogenation of phenols, and alkylation of cyclohexanone. These methods are efficient and can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexyl-5-hexen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
1-Cyclohexyl-5-hexen-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals, fragrances, and other industrial products.
Mécanisme D'action
The mechanism of action of cyclohexylmethyl 3-butenyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can influence biological processes and result in specific physiological effects .
Comparaison Avec Des Composés Similaires
1-Cyclohexyl-5-hexen-2-one can be compared with other similar compounds, such as:
Cyclohexanone: A key raw material for producing nylon and other chemicals.
Methylcyclohexanone: Used for preparing cyclohexanone imines and other functional molecules.
4-Propylcyclohexanone: Utilized in the synthesis of chiral tacrine analogues with pharmacological activities.
These compounds share similar structural features but differ in their specific applications and chemical properties, highlighting the uniqueness of cyclohexylmethyl 3-butenyl ketone.
Propriétés
Formule moléculaire |
C12H20O |
|---|---|
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
1-cyclohexylhex-5-en-2-one |
InChI |
InChI=1S/C12H20O/c1-2-3-9-12(13)10-11-7-5-4-6-8-11/h2,11H,1,3-10H2 |
Clé InChI |
YRUGIBNTCTXALD-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC(=O)CC1CCCCC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














